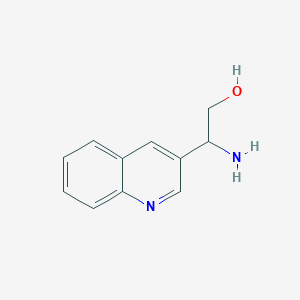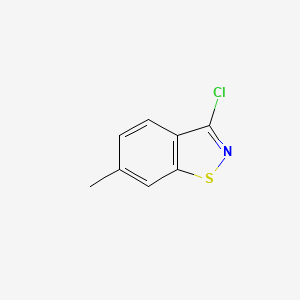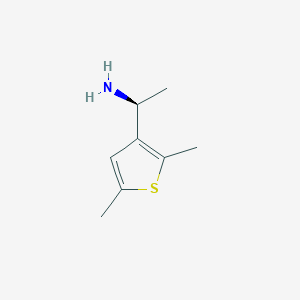![molecular formula C9H8BrNO3 B13531612 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8BrNO2 It is characterized by the presence of a bromopyridinyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid typically involves the reaction of 6-bromopyridine with cyclopropane-1-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the carboxylic acid, followed by the addition of 6-bromopyridine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: NaN3, KCN, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the bromine atom.
Scientific Research Applications
1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(6-Bromopyridin-3-yl)cyclopropanecarboxylic acid: Similar structure but lacks the oxy linkage.
1-(2-Bromopyridin-4-yl)cyclopropane-1-carboxylic acid: Different position of the bromine atom on the pyridine ring.
Uniqueness: 1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid is unique due to the presence of the oxy linkage, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H8BrNO3 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)oxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO3/c10-7-2-1-6(5-11-7)14-9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
ZBMAGELMOBOWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)




![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
